8-Oxa-1-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
8-oxa-1-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-9(4-1)5-3-7-11-8-9/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQQLATXNPILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Oxa 1 Azaspiro 5.5 Undecane and Its Derivatives
General Strategies for Oxa-azaspiro[5.5]undecane Ring System Construction
The assembly of the oxa-azaspiro[5.5]undecane core relies on a variety of strategic bond-forming reactions. These methodologies often involve cascade or tandem processes that efficiently build molecular complexity from simpler precursors.
Conjugate Addition/Intramolecular Dipolar Cycloaddition Cascades for Azaspiro[5.5]undecane Synthesis
A prominent and effective strategy for the synthesis of the azaspiro[5.5]undecane ring system involves a tandem conjugate addition/intramolecular dipolar cycloaddition cascade. acs.orgnih.govacs.org This approach has been successfully applied in the total synthesis of natural products like perhydrohistrionicotoxin (B1200193). acs.orgnih.gov
The process typically begins with the conjugate addition of an oxime to an activated diene, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene. This initial reaction generates a transient nitrone intermediate, which then undergoes a highly stereospecific intramolecular [3+2] dipolar cycloaddition. acs.orgnih.gov The result of this cascade is a polycyclic isoxazolidine (B1194047), which serves as a key precursor to the desired spirocyclic framework.
A representative example of this methodology is the reaction of 2-butyl-3-(methoxymethoxy)cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene. This reaction proceeds in high yield to form a 7-oxa-1-azanorbornane cycloadduct. acs.orgnih.gov Subsequent reductive cleavage of the N-O bond in this adduct furnishes the azaspiro[5.5]undecane core. acs.orgnih.gov
Table 1: Key Features of the Conjugate Addition/Dipolar Cycloaddition Cascade
| Feature | Description | Reference |
| Key Reaction | Tandem Michael addition and intramolecular [3+2] dipolar cycloaddition | acs.orgnih.gov |
| Reactants | Oxime and an activated diene (e.g., 2,3-bis(phenylsulfonyl)-1,3-butadiene) | acs.orgnih.gov |
| Intermediate | Transient nitrone | acs.orgnih.gov |
| Initial Product | Polycyclic isoxazolidine | acs.orgnih.gov |
| Application | Synthesis of perhydrohistrionicotoxin and its derivatives | acs.orgnih.govacs.org |
Prins Cyclization in Spirocyclic Amino Alcohol Synthesis
The Prins cyclization, a powerful tool for the construction of tetrahydropyran (B127337) rings, has been adapted for the synthesis of related oxa-azaspirocyclic systems. While direct application to 8-oxa-1-azaspiro[5.5]undecane is not extensively documented, the synthesis of the closely related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives highlights the potential of this strategy. researchgate.netacs.org
This methodology involves a cascade process initiated by the coupling of an aldehyde with a suitably functionalized amino alcohol derivative. researchgate.netacs.org For instance, the reaction of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide with various aldehydes, promoted by a Lewis acid such as BF₃·OEt₂, proceeds in a highly stereoselective manner to yield a single diastereomer of the corresponding spiromorpholinotetrahydropyran derivative. researchgate.netacs.org This represents the first report of a Prins bicyclization to form such spiro-morpholinotetrahydropyran systems. researchgate.net
The versatility of the Prins cyclization is further demonstrated in its application to the synthesis of other spirocyclic ethers, such as 1,8-dioxaspiro[4.5]decanes and 1,9-dioxaspiro[5.5]undecanes, using trimethylsilyl (B98337) triflate (TMSOTf) as a catalyst under mild conditions. researchgate.net These examples suggest that a carefully designed homoallylic alcohol or amine precursor could potentially undergo a Prins-type cyclization to afford the this compound core.
Reductive Nitrogen-Oxygen Bond Cleavage in Azaspiro[5.5]undecane Formation
A crucial step in several synthetic routes towards azaspiro[5.5]undecanes, including the conjugate addition/dipolar cycloaddition cascade, is the reductive cleavage of a nitrogen-oxygen bond. acs.orgnih.gov This transformation converts the initially formed isoxazolidine or related N-O bridged cycloadducts into the desired piperidine (B6355638) ring of the spirocyclic system.
A common reagent employed for this purpose is sodium amalgam (5% Na/Hg). acs.orgnih.gov Treatment of the bicyclic isoxazolidine cycloadduct with 5% Na/Hg effectively cleaves the N-O bond, leading to the formation of the azaspiro[5.5]undecane skeleton. acs.orgnih.gov This reductive step is highly efficient and preserves the stereochemistry established in the preceding cycloaddition, making it a valuable tool in the stereocontrolled synthesis of these complex molecules.
Fusion and Redox Reactions for Spirocyclic Ethers and Amines
While a specific "fusion" strategy for the direct construction of the this compound core is not prominently described, redox reactions are integral to many synthetic approaches. These reactions are primarily used to manipulate functional groups on pre-existing rings or on side chains that are later incorporated into the spirocyclic system.
For instance, the synthesis of derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane has been reported, which can serve as precursors or analogs. nih.govresearchgate.net The synthesis of these compounds often involves standard redox transformations. The reduction of an azido (B1232118) group to an amine is a common transformation in the elaboration of spirocyclic scaffolds. For example, the reduction of an azido group can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Furthermore, oxidation reactions can be employed to introduce carbonyl groups or other functionalities. The choice of oxidizing or reducing agent depends on the specific functional groups present in the molecule and the desired outcome. These redox steps are crucial for the introduction of chemical handles that allow for further diversification of the spirocyclic core.
Hetero Diels-Alder Reactions for Spirocyclic Heterocycles
The hetero-Diels-Alder reaction is a powerful and versatile method for the synthesis of six-membered heterocycles and has been applied to the construction of spirocyclic systems. organic-chemistry.orgrsc.orgmdpi.comnih.gov This [4+2] cycloaddition, involving a diene and a dienophile where one or more carbon atoms are replaced by a heteroatom, provides a direct route to oxa- and aza-containing rings. organic-chemistry.org
In the context of oxa-azaspirocycles, a domino aza/oxa-hetero-Diels-Alder reaction has been reported for the synthesis of novel spiro[pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine-7,5'-pyrimidine] derivatives. rsc.org This reaction proceeds with high diastereoselectivity and involves the reaction of α,β-unsaturated N-arylaldimines with 5-arylidene-1,3-dimethylbarbituric acids. rsc.org
While a direct application of the hetero-Diels-Alder reaction for the synthesis of the parent this compound is not explicitly detailed, the general principles of this methodology are highly relevant. An appropriately designed diene containing an oxygen atom and a dienophile with a nitrogen atom, or vice versa, could in principle undergo a cycloaddition to form the desired spirocyclic framework. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic nature and steric properties of the substituents on the diene and dienophile. organic-chemistry.org
Asymmetric Synthesis and Stereocontrol in Oxa-azaspiro[5.5]undecane Architectures
The control of stereochemistry is a critical aspect in the synthesis of complex molecules like this compound and its derivatives, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Several strategies have been developed to achieve stereocontrol in the synthesis of azaspiro[5.5]undecane systems. acs.orgnih.govclockss.orgresearchgate.netepfl.ch
One of the key methods for achieving stereocontrol is through substrate-controlled diastereoselective reactions. In the conjugate addition/dipolar cycloaddition cascade, the stereochemistry of the newly formed stereocenters is dictated by the existing stereocenters in the starting materials and the preferred transition state geometries of the cycloaddition. acs.orgnih.gov The stereochemistry of the subsequent conjugate addition of an organocuprate to a dihydropyridinone intermediate is influenced by A(1,3)-strain in the planar vinylogous amide, leading to a preferred axial attack and high diastereoselectivity. acs.orgacs.org
The use of chiral auxiliaries is another common approach to induce asymmetry. While not specifically detailed for this compound, the synthesis of related 1,8-diazaspiro[5.5]undecane derivatives has been achieved through asymmetric routes starting from chiral precursors like (R)-phenylglycinol. researchgate.net
Furthermore, enantioselective catalysis offers a powerful tool for the asymmetric synthesis of spirocyclic compounds. Chiral Lewis acids or organocatalysts can be used to catalyze key bond-forming reactions, such as the hetero-Diels-Alder reaction, to produce enantioenriched products. nih.gov The development of such catalytic asymmetric methods for the synthesis of the this compound core remains an active area of research.
Table 2: Strategies for Stereocontrol in Azaspiro[5.5]undecane Synthesis
| Strategy | Description | Reference |
| Substrate Control | Existing stereocenters in the starting materials direct the stereochemical outcome of subsequent reactions. | acs.orgnih.gov |
| A(1,3) Strain | Controls the stereochemistry of nucleophilic additions to cyclic systems. | acs.orgacs.org |
| Chiral Auxiliaries | A chiral moiety attached to the substrate directs the stereoselective formation of new stereocenters. | researchgate.net |
| Enantioselective Catalysis | Chiral catalysts are used to favor the formation of one enantiomer over the other. | nih.gov |
Diastereoselective and Enantioselective Synthetic Approaches
The construction of the this compound scaffold with precise control over its stereochemistry is a key challenge. Various diastereoselective and enantioselective methods have been developed to address this.
One notable approach involves a tandem conjugate addition/dipolar cycloaddition cascade. acs.orgnih.gov For instance, the reaction of a cyclohexanone (B45756) oxime derivative with a diene can lead to a bicyclic isoxazolidine cycloadduct. Subsequent reductive cleavage of the nitrogen-oxygen bond yields the desired azaspiro[5.5]undecane framework. acs.orgnih.gov The stereoselectivity of this process can be high, with the diastereomeric excess of the resulting spiroether being greater than 99% in some cases. nih.gov The stereochemical outcome of subsequent reactions, such as conjugate additions, can be influenced by factors like A(1,3)-strain in vinylogous amide intermediates, leading to preferential axial attack by reagents. acs.orgnih.gov
Another strategy utilizes a Chiron approach, starting from readily available chiral precursors like D-glucose to construct the 1-azaspiro[5.5]undecane ring system. clockss.org This method offers inherent stereocontrol derived from the starting material. Key reactions in this approach can include the addition of an organolithium reagent to an allylimine followed by a ring-closing metathesis (RCM). clockss.org
Furthermore, asymmetric dearomative formal [4+2] cycloadditions of N,4-dialkylpyridinium salts with enones, catalyzed by cinchona-derived amines, have been developed to construct azaspiro[5.5]undecane frameworks with high diastereoselectivity and enantioselectivity. acs.org Similarly, base-promoted [5+1] double Michael additions of barbituric acid derivatives to divinylketones can furnish diazaspiro[5.5]undecane derivatives. researchgate.net The stereochemistry of these products is often a chair conformation for the cyclohexanone unit. researchgate.net
| Starting Materials | Key Reactions | Catalyst/Reagent | Stereochemical Outcome |
| 2-butyl-3-(methoxymethoxy)cyclohexanone oxime, 2,3-bis(phenylsulfonyl)-1,3-butadiene | Conjugate addition/dipolar cycloaddition cascade, N-O bond cleavage | 5% Na/Hg | High diastereoselectivity |
| D-glucose diacetonide | Addition of allyllithium to allylimine, Ring-Closing Metathesis (RCM) | s-BuLi, TMEDA | Stereocontrolled synthesis |
| N,4-dialkylpyridinium salts, acyclic α,β-unsaturated ketones | Asymmetric dearomative formal [4+2] cycloaddition | Cinchona-derived amine | High diastereoselectivity and enantioselectivity |
| N,N-dimethyl barbituric acid, diaryldivinylketones | [5+1] double Michael addition | Diethylamine | Stereoselective formation of chair conformation |
Kinetic Resolution Techniques for Chiral Spirocyclic Intermediates
Kinetic resolution is a powerful tool for obtaining enantioenriched spirocyclic compounds. This technique relies on the differential reaction rates of the enantiomers of a racemic mixture with a chiral catalyst or reagent.
One successful application of kinetic resolution involves the use of a chiral base, such as the n-BuLi/sparteine complex, for the resolution of N-Boc-spirocyclic 2-arylpiperidines. nih.gov This method has demonstrated high enantiomeric ratios. nih.gov
Furthermore, Ir-catalyzed asymmetric direct hydrogenation has been employed for the kinetic resolution of racemic spirocyclic 1,3-diketones and their analogs. researchgate.net This process, utilizing chiral SPA-PNN ligands, can achieve high selectivity factors (up to 207) and provides access to both the unreacted chiral spirocyclic 1,3-diketone and the chiral hydroxyspiroketone product. researchgate.net The efficiency of this method is highlighted by its broad substrate scope and low catalyst loading requirements. researchgate.net
Catalytic ring opening of spiroepoxides represents another avenue for kinetic resolution, yielding enantioenriched products. rsc.org
| Racemic Substrate | Chiral Reagent/Catalyst | Resolution Method | Key Findings |
| N-Boc-spirocyclic 2-arylpiperidines | n-BuLi/sparteine | Asymmetric deprotonation | High enantiomeric ratios achieved. nih.gov |
| Spirocyclic 1,3-diketones | Ir-catalyst with chiral SPA-PNN ligands | Asymmetric hydrogenation | High selectivity factors (up to 207) and broad substrate scope. researchgate.net |
| Spiro-epoxyoxindoles | Not specified | Catalytic ring opening | Yields enantioenriched products. rsc.org |
Derivatization Strategies for this compound and Analogues
Functionalization of the Nitrogen Atom in Azaspiro Systems
The nitrogen atom in the azaspirocyclic core is a common site for functionalization, allowing for the introduction of various substituents to modulate the properties of the molecule. Standard reactions such as alkylation, acylation, and carbamation are readily employed. nih.gov For instance, the nitrogen can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones. nih.govontosight.ai The introduction of a Boc protecting group is also a common strategy. nih.gov
The allyl group is a particularly useful functional handle that can be introduced onto the nitrogen atom. ontosight.ai This group allows for further diversification through reactions like click chemistry. ontosight.ai The synthesis of such N-allyl derivatives can be achieved through nucleophilic substitution or transition metal-catalyzed coupling reactions. ontosight.ai Research has shown that N-substituted derivatives, for example with methyl or benzyl (B1604629) groups, can be crucial for the formation of the spirocyclic system itself in certain synthetic routes. dsau.dp.ua
Chemical Modifications on the Carbo- and Heterocyclic Rings
Modifications to both the carbocyclic and heterocyclic rings of the this compound scaffold are crucial for exploring the chemical space and influencing biological activity.
For the carbocyclic ring, reactions can include the introduction of various substituents. For example, in the synthesis of perhydrohistrionicotoxin derivatives, a key step involves the stereoselective conjugate addition of an n-pentyl cuprate (B13416276) to a dihydropyridin-4(1H)-one intermediate. acs.orgnih.gov
On the heterocyclic ring, modifications can involve the introduction of different functional groups. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one derivatives has been explored, where the carbonyl group can be further modified to a methylene (B1212753) group or a dithioketal. nih.gov
Diversification of Molecular Periphery for Structure-Activity Relationship Studies
The systematic modification of the molecular periphery of this compound and its analogues is a key strategy in medicinal chemistry to establish structure-activity relationships (SAR). This involves synthesizing a series of related compounds with variations at different positions and evaluating their biological activity.
For example, in a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, systematic modifications of a lead compound led to the discovery of analogues with improved selectivity and a separation of desired activity from side effects. nih.gov These modifications included changes at the 2- and 3-positions of the tetrahydrofuran (B95107) ring. nih.gov
Similarly, for a series of 1-oxa-9-azaspiro[5.5]undecane derivatives with antituberculosis activity, the northern part of the molecule was explored by replacing a thiophene (B33073) group with other aryl groups to potentially improve metabolic stability. ucl.ac.uk These modifications were achieved through an oxa-Pictet-Spengler reaction followed by N-deprotection and reductive amination. ucl.ac.uk The importance of the spirocyclic core itself has also been highlighted, as acyclic analogues were found to be inactive. ucl.ac.uk
Computational methods such as molecular docking and quantum chemical calculations can support these SAR studies by predicting how different substituents will interact with biological targets and affect the compound's properties.
| Compound Series | Modifications | Purpose |
| 1-Oxa-8-azaspiro[4.5]decanes | Introduction of ethyl, methylene, and dithioketal groups | To improve M1 receptor selectivity and separate therapeutic effects from side effects. nih.gov |
| 1-Oxa-9-azaspiro[5.5]undecanes | Replacement of a thiophene group with other aryl moieties | To enhance metabolic stability for antituberculosis activity. ucl.ac.uk |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Variations of substituents on the spirocyclic core | To understand the structural requirements for inhibiting the MmpL3 protein in Mycobacterium tuberculosis. |
Structure Activity Relationship Sar and Structural Analysis of 8 Oxa 1 Azaspiro 5.5 Undecane Derivatives
Methodological Frameworks for SAR Elucidation in Spirocyclic Compounds
The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. oncodesign-services.com For spirocyclic compounds like 8-oxa-1-azaspiro[5.5]undecane derivatives, this process involves systematically modifying the molecular structure and assessing the resulting changes in pharmacological effects. nih.govoncodesign-services.com
Methodological frameworks for SAR in spirocyclic compounds often begin with the synthesis of a library of analogues where different parts of the molecule are systematically varied. tandfonline.comrsc.org This can include altering substituents on the heterocyclic rings, modifying the spirocyclic core itself, or changing the stereochemistry at chiral centers. rsc.orgnih.gov For instance, in a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, different positions on the scaffold were explored to create dual ligands for the μ-opioid and σ1 receptors. nih.govacs.org
Computational chemistry plays a pivotal role in modern SAR studies of spirocyclic compounds. rsc.orgspirochem.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate physicochemical properties with biological activity. tandfonline.comresearchgate.net These models can predict the activity of novel compounds, thereby guiding the design and synthesis of more potent and selective molecules. oncodesign-services.comspirochem.com Molecular docking studies are also crucial for visualizing and understanding the interactions between the spirocyclic ligands and their biological targets at the molecular level. rsc.orgmdpi.com
Stereoelectronic and Conformational Influences on Bioactivity
The biological activity of spirocyclic compounds is profoundly influenced by their stereoelectronic and conformational properties. mdpi.com The rigid nature of the spiro[5.5]undecane framework fixes the relative orientation of the two rings, which in turn dictates the spatial presentation of functional groups. nih.govmdpi.com
Stereochemistry is a critical determinant of bioactivity. mdpi.com The chiral nature of many spirocyclic compounds means that different enantiomers or diastereomers can exhibit vastly different pharmacological profiles. mdpi.comnih.gov This is often due to stereospecific interactions with chiral biological targets like enzymes and receptors. For example, in a study of pyrrolomorpholine spiroketals, different stereoisomers showed varying levels of antioxidant activity. nih.gov The absolute configuration of the spirocenter and any other stereocenters in the molecule can be a deciding factor for potent biological activity.
Conformational analysis helps in understanding the preferred three-dimensional structure of the molecule, which is crucial for its interaction with a biological target. The inherent rigidity of the spirocyclic core reduces the conformational entropy penalty upon binding to a receptor, which can contribute to higher affinity. mdpi.com
Impact of Substituent Variation on Pharmacological Profiles
The systematic variation of substituents on the this compound core is a key strategy in optimizing the pharmacological profile of these derivatives. nih.gov The nature, size, and position of these substituents can significantly affect properties such as potency, selectivity, and pharmacokinetic parameters. tandfonline.comacs.org
In the development of dual μ-opioid receptor agonists and σ1 receptor antagonists based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, it was found that phenethyl groups at position 9 and substituted pyridyl moieties at position 4 yielded favorable profiles. nih.govacs.org This highlights the importance of exploring different substitution patterns to achieve the desired biological activity.
The electronic properties of substituents (electron-donating or electron-withdrawing) can also play a crucial role. For some spiro jlu.edu.cnnih.govtrienones, it was observed that both electron-withdrawing and electron-donating substituents at a specific position led to the formation of the spirocyclic structure, indicating a complex interplay of electronic effects. acs.org Furthermore, the introduction of polar groups can influence properties like solubility and cell permeability, which are critical for drug development. researchgate.net
The following table summarizes the impact of substituent variations on the activity of certain spirocyclic compounds, illustrating the principles of SAR.
| Spirocyclic Scaffold | Substituent Variation | Impact on Activity | Reference |
| Dispirooxindolopyrrolidines | H > Br > NO₂ on isatin (B1672199) ring | Order of activity against Mycobacterium tuberculosis | tandfonline.com |
| Spiro-pyrrolothiazoles | o-fluoro and p-fluoro on aryl ring | Good antitubercular activity | tandfonline.com |
| Spiro-isatin derivatives | Br at 5-position of isatin | Required for biological activity | tandfonline.com |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Phenethyl at position 9, substituted pyridyl at position 4 | Favorable dual μ-opioid/σ1 receptor activity | nih.govacs.org |
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation
The precise determination of the three-dimensional structure of this compound derivatives is essential for understanding their SAR. A combination of advanced spectroscopic and diffraction techniques is employed for this purpose. mdpi.comnih.gov
X-ray crystallography is the gold standard for determining the solid-state structure of molecules, providing unambiguous information about bond lengths, bond angles, and stereochemistry. nih.govjlu.edu.cn For spirocyclic systems, this technique confirms the connectivity of the atoms and the relative configuration of stereocenters. mdpi.comnih.gov The crystal structure reveals the precise three-dimensional arrangement of the molecule, which is invaluable for understanding its interaction with biological targets and for validating computational models. iucr.orgmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. acs.orgmdpi.com For this compound derivatives, NMR is used to confirm the presence of the spirocyclic core and to determine the position and nature of substituents. mdpi.com
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assigning the complex spectra of these molecules and establishing through-bond and through-space connectivities. nih.govfrontiersin.org These techniques are crucial for piecing together the molecular structure, especially for new compounds.
The table below shows representative ¹H and ¹³C NMR data for a spiroketal system, illustrating the type of information obtained from these experiments. nih.gov
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 8 | 212.3 | |
| 9 | 100.6 | |
| 18 | 0.88 (d, J = 6.9) | |
| 19 | 167.6 | |
| 20 | 122.7 | |
| 21, 25 | 133.2 | 8.02 (d, J = 8.9) |
| 22, 24 | 116.7 | 6.94 (d, J = 8.9) |
| 23 | 163.4 |
Data adapted from a study on sulfur-containing spiroketals. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.orgmdpi.com For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups such as C-O (ether), C-N (amine), C=O (carbonyl), and N-H bonds. mdpi.com For example, the IR spectrum of a spiroketal might show absorption bands for hydroxyl groups (around 3400 cm⁻¹) and carbonyl groups (around 1700 cm⁻¹). nih.gov
Computational Chemistry and Theoretical Studies on 8 Oxa 1 Azaspiro 5.5 Undecane Structures
Molecular Docking and Ligand-Protein Interaction Modeling for Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for predicting the binding affinity and interaction patterns of ligands like 8-Oxa-1-azaspiro[5.5]undecane and its derivatives with biological targets.
Research on related azaspirocyclic systems demonstrates the utility of this approach. For instance, derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been modeled to understand their dual activity as μ-opioid receptor agonists and σ1 receptor antagonists. acs.org Similarly, docking studies on 9-thia-1-azaspiro[5.5]undecane have been employed to elucidate its binding mechanisms with sigma receptors. smolecule.com In these studies, computational models reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that govern ligand binding. nih.gov For example, modeling of olaparib (B1684210) congeners with diazaspiro cores showed that favorable binding energies calculated in silico correlated well with in vitro PARP-1 inhibitory activities. nih.gov
In the context of this compound, molecular docking could be used to:
Identify potential biological targets by screening the compound against libraries of protein structures.
Predict the binding mode and affinity for specific receptors, such as the MmpL3 protein in Mycobacterium tuberculosis, a known target for other azaspirocyclic scaffolds.
Guide the rational design of new derivatives with improved potency and selectivity by identifying key interaction points in the binding site. nih.gov
The process typically involves preparing the 3D structure of the protein and the ligand, performing the docking simulation to generate various binding poses, and then scoring these poses based on energy calculations to identify the most likely binding conformation. oatext.com
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. nrel.gov It is a cornerstone of computational chemistry for analyzing compounds like this compound. DFT calculations can provide a wealth of information, from optimizing the molecular geometry to predicting reactivity and spectroscopic signatures. aps.org
DFT is instrumental in mapping the potential energy surface of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This provides a detailed understanding of the reaction mechanism. The hetero-Diels-Alder reaction, a powerful method for constructing six-membered heterocyclic rings, is a prime example where DFT is applied. wikipedia.orgnih.gov
Studies on the formation of spirocyclic systems via hetero-Diels-Alder reactions have utilized DFT to:
Determine whether the reaction proceeds through a concerted or stepwise mechanism.
Calculate the activation energies associated with different reaction pathways.
Analyze the geometry of transition states to understand the origins of stereoselectivity. rsc.org
For example, a DFT study on the hetero-Diels-Alder reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane (B75326) confirmed a polar, single-step mechanism. nih.gov
Quantum chemical calculations can accurately predict various spectroscopic properties. This is vital for confirming the structure of newly synthesized compounds.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application. libretexts.org Discrepancies between calculated and experimental shifts can help refine the proposed structure or identify different conformational isomers. Computational protocols based on DFT have been developed to predict chemical shifts with high accuracy, sometimes incorporating relativistic effects for heavier atoms. vu.nlmdpi.com
Infrared Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For a related compound, 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione, infrared spectroscopy revealed characteristic absorption bands for its lactone and lactam groups. smolecule.com Theoretical calculations can help assign these experimental bands to specific vibrational modes within the molecule.
| Spectroscopic Technique | Functional Group | Observed Frequency/Shift | Reference |
|---|---|---|---|
| Infrared Spectroscopy | Lactone C=O | 1745 cm⁻¹ | smolecule.com |
| Infrared Spectroscopy | Lactam C=O | 1680 cm⁻¹ | smolecule.com |
| Infrared Spectroscopy | N-H Stretch | 3280 cm⁻¹ | smolecule.com |
| ¹H NMR Spectroscopy | Methylene (B1212753) (in DMSO-d6) | δ 4.25 ppm | smolecule.com |
Bonding Evolution Theory (BET) provides a deeper understanding of a chemical reaction by analyzing the changes in electron density along the reaction coordinate. It allows chemists to visualize the precise sequence of bond-forming and bond-breaking events. A study combining DFT and BET for a hetero-Diels-Alder reaction revealed a two-stage, one-step mechanism where the C-C bond formed first, followed by the O-C bond, through specific electron density reorganizations. nih.gov This level of detail is critical for understanding complex reaction dynamics.
Conceptual DFT (CDFT) provides a framework to quantify and predict chemical reactivity using descriptors derived from the electron density. appleacademicpress.comrsc.org These descriptors help rationalize and predict the behavior of molecules in chemical reactions.
Key CDFT concepts include:
Fukui Functions and Local Softness: These local descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov For instance, in a hetero-Diels-Alder reaction, CDFT can predict regioselectivity by identifying the most electrophilic center on one reactant and the most nucleophilic center on the other. nih.govvscentrum.be
| CDFT Concept | Definition | Application to this compound |
|---|---|---|
| Electronegativity (χ) | A measure of a molecule's ability to attract electrons. | Predicts the direction of charge transfer in a reaction. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the HOMO-LUMO gap; hard molecules are less reactive. vscentrum.be |
| Fukui Function (f(r)) | Identifies the most reactive sites in a molecule. | Pinpoints which atoms are most susceptible to electrophilic or nucleophilic attack. nih.gov |
Conformational Analysis and Molecular Mechanics Simulations
The this compound molecule is not rigid; its two rings can adopt different spatial arrangements known as conformations. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them. The presence of heteroatoms and the spiro-junction introduces specific conformational preferences.
Methods used for conformational analysis include:
Molecular Mechanics (MM): A computationally efficient method for exploring the conformational space of large molecules.
Molecular Dynamics (MD) Simulations: These simulations model the atomic motions of a system over time, providing insight into the dynamic behavior of the molecule and the relative populations of different conformers at a given temperature. nih.gov
Studies on related spirocyclic and bicyclic systems have shown the importance of understanding their conformational behavior, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. researchgate.net For instance, the relative stability of different conformers of azaspirocycles has been analyzed to understand their binding constants with host molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com For chemical scaffolds with limited structural information for their biological targets, a ligand-based approach using QSAR models can provide essential guidance for drug design. creative-biostructure.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others.
While specific, published QSAR models focused exclusively on the this compound scaffold are not extensively documented in the reviewed literature, the methodology is widely applied to analogous spirocyclic systems for predicting their therapeutic potential. nih.govnih.gov For instance, QSAR studies have been successfully conducted on anti-neoplastic spiro-alkaloids to correlate their molecular descriptors with antitumor properties. nih.govnih.gov Such studies help in understanding the structural requirements for activity and in predicting the efficacy of novel, unsynthesized derivatives. creative-biostructure.com
The process involves generating a dataset of compounds with a common core scaffold, such as this compound, with varied substituents. The biological activity of these compounds is determined experimentally. Subsequently, a wide range of molecular descriptors are calculated for each molecule. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the most relevant descriptors to the observed activity. This model can then be used to predict the activity of new compounds based solely on their structure, thereby prioritizing synthetic efforts towards the most promising candidates. creative-biostructure.com For example, studies on derivatives of the isomeric 1-oxa-9-azaspiro[5.5]undecane scaffold have utilized molecular docking, a related computational approach, to optimize their antituberculosis activity. osi.lv
Table 1: Illustrative Example of Data for a Hypothetical QSAR Model of Spiro Compounds
This interactive table demonstrates the type of data used in a QSAR study. Users can sort the data by clicking on the headers to see how different descriptors might correlate with biological activity.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |
| SPIRO-001 | -H | 155.22 | 1.2 | 21.3 | 15.8 |
| SPIRO-002 | -CH₃ | 169.25 | 1.7 | 21.3 | 12.5 |
| SPIRO-003 | -Cl | 189.67 | 1.9 | 21.3 | 9.7 |
| SPIRO-004 | -OH | 171.22 | 0.8 | 41.5 | 20.1 |
| SPIRO-005 | -NH₂ | 170.24 | 0.7 | 47.3 | 18.4 |
| SPIRO-006 | -C₆H₅ | 231.31 | 3.1 | 21.3 | 5.2 |
Cheminformatics and Artificial Intelligence in Scaffold Design and Optimization
Cheminformatics encompasses the use of computational and informational techniques to address challenges in chemistry, particularly in the field of drug discovery. The this compound scaffold represents a valuable asset in cheminformatics due to its inherent three-dimensionality and structural novelty. researchgate.net The introduction of such spirocyclic elements is an attractive strategy for increasing molecular complexity and exploring new regions of chemical space without significantly increasing molecular weight, a key consideration for developing drug-like molecules. researchgate.net Spirocyclic systems are frequently used in the design of enzyme inhibitors and protein-protein interaction inhibitors due to their unique structural features. researchgate.net
The use of the this compound core allows for the creation of diverse compound libraries. chemrxiv.orgacs.org Cheminformatics tools enable the analysis and prediction of physicochemical properties for these libraries, including solubility, permeability, and metabolic stability. By systematically modifying the scaffold and analyzing the resulting data, researchers can fine-tune properties to optimize for desired therapeutic profiles.
| Feature | Traditional Scaffold Design | AI-Driven Scaffold Design |
| Approach | Based on known chemistry, expert intuition, and iterative synthesis. | Data-driven, using predictive and generative algorithms. |
| Speed | Slow, manual, and resource-intensive. | Rapid, automated analysis and generation of ideas. researchgate.net |
| Novelty | Often explores chemical space close to existing scaffolds. | Capable of generating highly novel and diverse structures. researchgate.net |
| Optimization | Multi-parameter optimization is complex and challenging. | Can simultaneously optimize for multiple properties (e.g., activity, solubility, toxicity). |
| Data Handling | Limited to human-analyzable datasets. | Can process and learn from massive, high-dimensional chemical datasets. |
Medicinal Chemistry Applications and Future Research Perspectives
8-Oxa-1-azaspiro[5.5]undecane as a Privileged Scaffold for Rational Drug Design
The this compound framework is considered a privileged scaffold in rational drug design due to its inherent three-dimensionality and structural novelty. Unlike flat aromatic compounds, spirocyclic systems provide a well-defined conformational restriction, which can lead to increased activity and improved pharmacokinetics. This rigid structure reduces the entropic penalty upon binding to a protein target. The introduction of a spiro-ring fusion imposes conformational constraints that can be advantageous for ligand-target interactions. Furthermore, the novelty of this scaffold provides opportunities for new intellectual property.
Strategies for Hit-to-Lead and Lead Optimization in Spirocyclic Compound Development
The process of advancing a "hit" compound from a high-throughput screen to a viable "lead" candidate involves several optimization strategies. For spirocyclic compounds like this compound, these strategies are crucial for refining their therapeutic potential.
Hit-to-Lead: The initial phase focuses on confirming the activity of the hit and exploring the preliminary structure-activity relationship (SAR). This involves synthesizing and testing a small library of analogs to understand which parts of the molecule are essential for its biological activity. Computational methods such as molecular docking can be employed to predict the binding mode of the spirocyclic scaffold within the target protein, guiding the design of new derivatives.
Lead Optimization: Once a promising lead series is identified, the optimization phase aims to enhance its drug-like properties. This includes improving potency, selectivity, and metabolic stability, while reducing any potential toxicity. Common strategies include:
Modification of Functional Groups: Adding or altering functional groups on the spirocyclic core to improve interactions with the target and enhance pharmacokinetic properties.
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or reduce metabolic liabilities.
Structure-Based Design: Utilizing X-ray crystallography or NMR data of the lead compound bound to its target to make rational modifications that improve binding affinity.
A case study in the optimization of antituberculosis activity for derivatives of the related 1-oxa-9-azaspiro[5.5]undecane scaffold highlights the potential of these approaches. Molecular docking was used to guide the optimization of the initial structure, leading to the synthesis of compounds with high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis.
Below is a table summarizing the optimization of a hypothetical series of this compound derivatives targeting a specific enzyme.
| Compound | R1 Group | R2 Group | IC50 (nM) | Metabolic Stability (t1/2 in mins) |
| Hit-1 | H | H | 2500 | 15 |
| LO-1 | Cl | H | 800 | 30 |
| LO-2 | OCH3 | H | 550 | 45 |
| LO-3 | OCH3 | F | 120 | 60 |
| Lead-1 | CF3 | F | 50 | 90 |
Development of Chemical Probes for Dissecting Biological Mechanisms
Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function. The this compound scaffold, with its unique three-dimensional structure, presents an attractive starting point for the development of novel chemical probes. These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to allow for visualization and isolation of the target protein. The development of such tools based on this spirocyclic framework could facilitate the exploration of new biological pathways and the identification of novel drug targets.
Radioligand Design for Molecular Imaging Applications (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. This requires the use of radioligands, which are molecules labeled with a positron-emitting radionuclide, such as fluorine-18.
The development of spirocyclic compounds as radioligands has shown significant promise. For instance, derivatives of the closely related 1,5-dioxa-9-azaspiro[5.5]undecane have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor. nih.gov These compounds exhibited nanomolar affinity for σ1 receptors. nih.gov One of the lead compounds, when radiolabeled with fluorine-18, demonstrated high initial brain uptake and specific binding to σ1 receptor-rich areas in mice. nih.gov These findings suggest that the this compound scaffold could also serve as a valuable template for the design of novel PET radioligands for imaging various targets in the central nervous system and other tissues.
The following table presents data from a study on 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as sigma-1 receptor ligands, illustrating the potential for such spirocyclic scaffolds in radioligand design.
| Compound | Ki (σ1) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Compound A | 0.47 | 2 |
| Compound B | 1.2 | 15 |
| Compound C | 12.1 | 44 |
Integration of High-Throughput Synthesis and Screening in Spirocycle Research Pipelines
The exploration of the chemical space around the this compound scaffold can be significantly accelerated through the integration of high-throughput synthesis and screening. Parallel synthesis techniques allow for the rapid generation of large and diverse libraries of spirocyclic compounds. These libraries can then be subjected to high-throughput screening assays to identify initial hits against a variety of biological targets. This approach enables a more efficient and comprehensive evaluation of the therapeutic potential of this scaffold.
Emerging Applications and Unexplored Therapeutic Areas for this compound Derivatives
Recent research has begun to uncover a range of potential therapeutic applications for derivatives of spiro[5.5]undecane systems, suggesting exciting future directions for the this compound scaffold.
Antituberculosis Agents: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been identified as potent inhibitors of the MmpL3 protein in M. tuberculosis, a crucial transporter for cell wall components. This highlights the potential for developing novel anti-infective agents based on this spirocyclic core.
Chronic Kidney Disease: Trisubstituted urea (B33335) derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH is a promising therapeutic strategy for chronic kidney disease. nih.gov
Pain Management: Researchers have designed 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. This dual-target approach aims to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.
These emerging applications underscore the versatility of the spiro[5.5]undecane framework. Unexplored therapeutic areas for this compound derivatives could include neurodegenerative diseases, metabolic disorders, and various types of cancer, where the unique three-dimensional structure of the scaffold could be leveraged to achieve high target specificity and potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Oxa-1-azaspiro[5.5]undecane, and how can reaction efficiency be optimized?
- Methodological Answer : A three-component condensation approach involving aromatic precursors (e.g., trimethoxybenzenes), aldehydes (e.g., isobutyraldehyde), and nitriles in concentrated sulfuric acid has been validated for structurally similar spiro compounds. Optimize reaction parameters (e.g., stoichiometry, temperature) using thin-layer chromatography (TLC) for real-time monitoring . For steric or electronic challenges, consider substituent effects on aromatic rings to modulate reactivity.
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to resolve spirocyclic stereochemistry, IR spectroscopy to identify functional groups (e.g., carbonyls in dione derivatives), and mass spectrometry for molecular weight confirmation. Cross-reference with computational predictions (e.g., ACD/Labs Percepta Platform) for physicochemical properties like logP or pKa . Note that commercial suppliers often omit analytical data, necessitating independent validation .
Q. How should this compound be stored to maintain stability, and what are common degradation pathways?
- Methodological Answer : Store at -20°C in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles, as moisture ingress can destabilize the spirocyclic structure. Monitor degradation via HPLC for byproducts like ring-opened amines or oxidized intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of spirocyclic ring formation in this compound synthesis?
- Methodological Answer : The reaction likely proceeds via acid-catalyzed cyclization , where sulfuric acid facilitates protonation of aldehyde intermediates, promoting nucleophilic attack by nitriles. Density Functional Theory (DFT) simulations can model transition states to predict regioselectivity. Experimentally, isotopic labeling (e.g., ¹⁸O) or kinetic studies can validate proposed pathways .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes with spirocycle-binding pockets). Combine with QSAR models trained on spirocyclic libraries to correlate structural features (e.g., substituent electronegativity) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition) .
Q. How should researchers address contradictions in reported spectral data or purity claims for spirocyclic compounds?
- Methodological Answer : Cross-validate using orthogonal techniques :
- NMR vs. X-ray crystallography for stereochemical confirmation.
- LC-MS to detect trace impurities (e.g., des-methyl analogs).
- Elemental analysis for empirical formula verification.
Document discrepancies and consult peer-reviewed databases (e.g., ChemSpider) over vendor-provided data .
Q. What role do spirocyclic frameworks like this compound play in drug design, particularly for CNS targets?
- Methodological Answer : The rigid spiro architecture enhances blood-brain barrier (BBB) penetration and reduces metabolic degradation. For example, azaspirodecanones are precursors to antipsychotics. Optimize pharmacokinetics by introducing halogen substituents (e.g., fluorine) to improve binding to dopamine receptors. Synthesize and test impurity profiles (e.g., EP-grade standards) to meet regulatory requirements .
Q. What experimental strategies can elucidate the conformational dynamics of this compound in solution?
- Methodological Answer : Perform variable-temperature NMR to study ring-flipping kinetics. Use NOESY/ROESY to detect through-space interactions between nonadjacent protons. Compare with molecular dynamics simulations (e.g., GROMACS) to model solvent effects on spirocyclic rigidity .
Q. What safety protocols are essential when handling this compound derivatives with acute toxicity profiles?
- Methodological Answer : Follow OSHA HCS guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
